Cas no 40361-79-3 (Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate)

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is a nitroimidazole derivative with significant utility in pharmaceutical and organic synthesis. Its structural features, including the nitro and ester functional groups, make it a versatile intermediate for the development of bioactive compounds, particularly antimicrobial and antiparasitic agents. The compound exhibits stability under standard handling conditions and demonstrates compatibility with a range of chemical transformations, facilitating further functionalization. Its well-defined reactivity profile allows for precise modifications, making it valuable for research in medicinal chemistry and drug discovery. The product is typically supplied with high purity, ensuring reliable performance in synthetic applications.
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate structure
40361-79-3 structure
Product Name:Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
CAS No:40361-79-3
MF:C6H7N3O4
MW:185.137480974197
MDL:MFCD06738745
CID:823386
PubChem ID:100484
Update Time:2025-07-20

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
    • 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester
    • methyl 1-methyl-2-nitro-imidazole-5-carboxylate
    • methyl 3-methyl-2-nitroimidazole-4-carboxylate
    • AKOS006293393
    • NSC307220
    • 40361-79-3
    • DB-069995
    • MFCD06738745
    • NSC-307220
    • CHEMBL3247251
    • 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester
    • AB27794
    • CS-0199781
    • NSC 307220
    • AS-30828
    • DTXSID40878902
    • METHYL3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
    • 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
    • METHYL 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE
    • MDL: MFCD06738745
    • Inchi: 1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3
    • InChI Key: BQTWOZOPNUFRHG-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=C([N+](=O)[O-])N1C)=O

Computed Properties

  • Exact Mass: 185.04400
  • Monoisotopic Mass: 185.04365571g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • Color/Form: Pale-yellow to Yellow-brown Solid
  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 374.6±34.0 °C at 760 mmHg
  • Flash Point: 180.4±25.7 °C
  • PSA: 89.94000
  • LogP: 0.63810
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Security Information

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:40361-79-3)Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
Order Number:A825071
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):2590.0
Email:sales@amadischem.com

Additional information on Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3): A Comprehensive Overview

Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, plays a crucial role in the synthesis of various pharmacologically active molecules. Its unique chemical properties make it a valuable intermediate in the development of novel therapeutic agents.

The molecular formula of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is C₇H₇NO₅, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a nitro group and a carboxylate moiety contributes to its reactivity and functional versatility, making it a promising candidate for further chemical modifications and applications.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of imidazole derivatives due to their broad spectrum of biological activities. Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is no exception, as it has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, while the carboxylate functionality allows for further derivatization via esterification or amidation reactions. These transformations have enabled the creation of novel scaffolds that exhibit enhanced biological activity compared to their parent compounds.

The compound's significance extends beyond academic research, as it has been incorporated into several clinical trials aimed at evaluating its efficacy in treating various diseases. For instance, studies have demonstrated its potential in modulating immune responses and inhibiting the growth of cancer cells. These findings underscore the importance of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate as a building block for next-generation therapeutics.

The synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers obtain high-quality material for their studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired molecular framework.

The growing interest in this compound has also spurred innovation in analytical chemistry techniques for its characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools used to elucidate its structure and confirm its identity. These advancements have facilitated a deeper understanding of its chemical behavior and interactions with biological targets.

In conclusion, Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for developing novel drugs with therapeutic applications across multiple disease areas. As research continues to uncover new ways to harness its properties, this compound is poised to play an increasingly important role in the future of medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40361-79-3)Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
A825071
Purity:99%
Quantity:5g
Price ($):2590.0
Email